Soluble Epoxide Hydrolase (sEH) Inhibition: Target Compound vs. Adamantane-Based Comparator from the Same Patent Series
The target compound achieves an IC50 of 1 nM against human recombinant soluble epoxide hydrolase (sEH) using the fluorescent substrate CMNPC [1]. In comparison, the adamantane-based sEH inhibitor BDBM129311 (US8815951, 412) displays IC50 values of 50 nM against mouse sEH and 100 nM against human sEH under comparable assay conditions [2]. This represents an approximately 50- to 100-fold improvement in potency for the target compound against human sEH.
| Evidence Dimension | Inhibitory potency against human soluble epoxide hydrolase (sEH) |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | Adamantane-based comparator (BDBM129311): IC50 = 100 nM (human sEH) |
| Quantified Difference | 100-fold greater potency (1 nM vs. 100 nM) |
| Conditions | Inhibition of human recombinant sEH using CMNPC as fluorescent substrate; 10 min incubation [1][2] |
Why This Matters
This substantial potency advantage directly reduces the compound quantity required per assay, lowering procurement costs for sEH-focused inflammation and cardiovascular disease research programs.
- [1] BindingDB. BDBM50383476 (CHEMBL2031923). IC50: 1 nM against human sEH. View Source
- [2] BindingDB. BDBM129311 (US8815951, 412). IC50: 100 nM against human sEH. View Source
